N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide
Overview
Description
N,N’,N’'-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide: is a chemical compound with the molecular formula C18H17N7O3 and a molecular weight of 379.37268 g/mol . It is also known by its IUPAC name, N-(2,7-diacetamido-6-phenylpteridin-4-yl)acetamide . This compound is characterized by its pteridine core structure, which is substituted with phenyl and acetamide groups.
Chemical Reactions Analysis
N,N’,N’'-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The acetamide groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’,N’'-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’,N’'-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide involves its interaction with molecular targets and pathways. The compound’s pteridine core can interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
N,N’,N’'-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide can be compared with other pteridine derivatives:
N,N’,N’'-(6-Methyl-2,4,7-pteridinetriyl)tris-acetamide: Similar structure but with a methyl group instead of a phenyl group.
N,N’,N’'-(6-Ethyl-2,4,7-pteridinetriyl)tris-acetamide: Similar structure but with an ethyl group instead of a phenyl group. The uniqueness of N,N’,N’'-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide lies in its phenyl substitution, which can influence its chemical properties and biological activities.
Properties
IUPAC Name |
N-(2,7-diacetamido-6-phenylpteridin-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c1-9(26)19-15-13(12-7-5-4-6-8-12)22-14-16(20-10(2)27)24-18(21-11(3)28)25-17(14)23-15/h4-8H,1-3H3,(H3,19,20,21,23,24,25,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXJSQKRVCQKMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NC2=C1N=C(C(=N2)NC(=O)C)C3=CC=CC=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391465 | |
Record name | N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392721-60-7 | |
Record name | N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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